1-(3-Chlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Description
This compound is a pyrrolidine-2,5-dione derivative featuring a 3-chlorophenyl group at position 1 and a 4-hydroxyphenyl-substituted piperazine moiety at position 2. Pyrrolidine-2,5-diones (succinimides) are known for their anticonvulsant and antinociceptive activities, often mediated through interactions with ion channels (e.g., voltage-gated sodium or calcium channels) or neurotransmitter receptors (e.g., serotonin or GABA receptors) .
Properties
Molecular Formula |
C20H20ClN3O3 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H20ClN3O3/c21-14-2-1-3-16(12-14)24-19(26)13-18(20(24)27)23-10-8-22(9-11-23)15-4-6-17(25)7-5-15/h1-7,12,18,25H,8-11,13H2 |
InChI Key |
ADOWKFVIFZCEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is pivotal for introducing the 4-(4-hydroxyphenyl)piperazine moiety. In HPMC/water systems, sodium tert-butoxide or KOH facilitates deprotonation of the piperazine nitrogen, enabling attack on electrophilic positions of halogenated pyrrolidine-2,5-dione derivatives. For example:
Palladium-Catalyzed Coupling
Palladium complexes enable C–N bond formation between aryl halides and piperazines. Pd(OAc)₂ with Xantphos ligand in toluene at 110°C yields the target compound with 75–85% efficiency. Key considerations:
-
Protection : The 4-hydroxyphenyl group is protected as a TBS ether to prevent undesired side reactions.
-
Deprotection : Final treatment with TBAF in THF removes the silyl group.
Stepwise Synthetic Routes
| Parameter | Value |
|---|---|
| Solvent | DMAc |
| Base | NaH (1.7 equiv) |
| Temperature | 25°C |
| Time | 7 hours |
| Yield | 86% |
Route B: Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields:
-
Mix 1-(3-chlorophenyl)pyrrolidine-2,5-dione, 4-(4-hydroxyphenyl)piperazine, and Cs₂CO₃ in DMF.
-
Irradiate at 120°C for 20 minutes (yield: 92%).
Advantages :
Critical Optimization Parameters
Solvent Systems
Base Selection
Protecting Group Strategy
-
TBS protection : Silane-based protection of the 4-hydroxyphenyl group prevents oxidation during coupling.
-
Deprotection : Use TBAF in THF at 0°C to avoid degradation of the dione ring.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-(3-Chlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione may exhibit antidepressant properties. A study on piperazine derivatives revealed that modifications in the structure could enhance their efficacy in treating depression by interacting with serotonin receptors, particularly the 5-HT receptor family .
Neuropharmacology
The compound's structural features suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine. Investigations into related compounds have shown that they can modulate receptor activity, which is crucial for developing treatments for various neuropsychiatric disorders .
Anticancer Research
Preliminary studies have explored the potential of pyrrolidine derivatives in anticancer therapies. The compound's ability to induce apoptosis in cancer cells has been noted, suggesting it may serve as a lead compound for developing new anticancer agents .
Case Study 1: Antidepressant Efficacy
A study published in the British Journal of Pharmacology examined the effects of similar piperazine derivatives on food intake in rats, indicating their potential as antidepressants through modulation of serotonin pathways .
Case Study 2: Anticancer Properties
Research conducted by MDPI highlighted the synthesis and evaluation of pyrrolidine derivatives, demonstrating their ability to inhibit cancer cell proliferation in vitro. These findings suggest that further exploration of this compound could yield promising results in cancer therapy .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in signal transduction pathways. The compound may modulate the activity of these targets, leading to changes in cellular function and ultimately therapeutic effects.
Comparison with Similar Compounds
Structural Variations in Piperazine Substituents
The piperazine moiety is a critical pharmacophore. Substitutions here influence target affinity, selectivity, and physicochemical properties.
Key Insights :
- Hydroxyphenyl vs. Halogenated Substituents : The hydroxyl group in the target compound may reduce logP compared to chlorinated or fluorinated analogues, affecting absorption and distribution. However, it could improve interactions with polar residues in target proteins.
- Benzyl vs. Aryl Groups : Benzyl-substituted compounds (e.g., ChemDiv 2743-0044) prioritize lipophilicity, whereas aryl groups (e.g., fluorophenyl in Compound 6) balance electronic effects and metabolic stability.
Key Insights :
- Potency : Compound 6’s ED50 (28.20 mg/kg in 6 Hz test) surpasses valproic acid (130.64 mg/kg), highlighting the importance of fluorophenyl substitution .
- Protective Index : A PI > 9 indicates a favorable safety margin. The target compound’s hydroxyl group may reduce neurotoxicity compared to lipophilic analogues.
Physicochemical and Pharmacokinetic Properties
Key Insights :
- Polar Surface Area (PSA) : A PSA of ~35 Ų (similar to Y509-5039) suggests moderate permeability, aligning with Rule of Five guidelines for oral bioavailability.
Biological Activity
1-(3-Chlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione, a compound known for its diverse biological activities, has been the subject of various studies investigating its potential therapeutic applications. This article delves into the compound's biological activity, highlighting key findings from research studies, including its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrolidine core substituted with a chlorophenyl group and a hydroxyphenyl-piperazine moiety. Its molecular formula is with a molecular weight of approximately 320.84 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O |
| Molecular Weight | 320.84 g/mol |
| CAS Number | 44407058 |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited 64.4% inhibition at a concentration of 100 µg/mL .
- K562 (chronic myelogenous leukemia) : Displayed an IC50 value of approximately 14.60 µg/mL .
These results suggest that the compound may selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies.
The mechanisms underlying the anticancer effects of this compound involve multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic and extrinsic apoptotic pathways.
- Targeting Specific Receptors : Studies suggest that the compound may interact with receptors such as EGFR, influencing downstream signaling that leads to reduced tumor growth .
Case Studies and Research Findings
Several case studies have contributed to the understanding of this compound's biological activity:
- Study on Human Cancer Cell Lines : A comprehensive evaluation of various human cancer cell lines revealed that the compound effectively inhibited proliferation in non-small cell lung cancer (HOP-92), leukemia (CCRF-CEM), and ovarian carcinoma (A2780) with GI50 values ranging from 0.62 to 2.52 μM .
- Structure-Activity Relationship (SAR) : Investigations into SAR indicate that modifications to the piperazine and pyrrolidine moieties significantly affect biological activity, suggesting avenues for further drug development .
Toxicity and Safety Profile
While the compound shows promising anticancer activity, its safety profile is equally important. Preliminary toxicity assessments indicate that it has a favorable safety margin compared to traditional chemotherapeutics like cisplatin, which is known for its severe side effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing pyrrolidine-2,5-dione derivatives with piperazine moieties?
- Answer : Synthesis typically involves nucleophilic substitution or Mannich base reactions. For example, coupling 3-chlorophenyl groups with piperazine intermediates under basic conditions (e.g., NaOH in dichloromethane) yields the target scaffold. Impurity control during synthesis (e.g., monitoring by HPLC) is critical, as byproducts like 1-(3-chlorophenyl)piperazine hydrochloride may form . Reaction optimization often focuses on solvent choice, temperature, and stoichiometric ratios to maximize yield (e.g., 46% isolated yield in one protocol) .
Q. How is the anticonvulsant activity of this compound evaluated in preclinical models?
- Answer : Standard tests include the maximal electroshock seizure (MES) test, subcutaneous pentylenetetrazole (scPTZ)-induced seizures, and the 6-Hz psychomotor seizure model. Efficacy is quantified via ED50 (median effective dose) and TD50 (median toxic dose), with protective index (PI = TD50/ED50) calculations. For instance, structurally similar compounds exhibit ED50 values of 14.18–33.64 mg/kg in MES tests, with PI >9 in rats . Rotarod assays assess neurotoxicity, ensuring therapeutic windows are maintained .
Q. What spectroscopic and crystallographic techniques validate the compound’s structure?
- Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure, particularly for assessing piperazine ring conformation and hydrogen bonding. NMR (1H/13C) confirms substituent positions, while mass spectrometry validates molecular weight. For analogs, fluorometric assays (e.g., GABA-transaminase inhibition) correlate structural features with bioactivity .
Advanced Research Questions
Q. How can synthetic impurities be systematically identified and quantified?
- Answer : Impurity profiling uses LC-MS and reference standards (e.g., 1-(3-chlorophenyl)piperazine hydrochloride, CAS 13078-15-4) to detect byproducts like bis-piperazine derivatives or incomplete substitutions. Accelerated stability studies under stress conditions (heat, light, pH extremes) reveal degradation pathways. For example, Impurity F (52605-52-4) is monitored during scale-up .
Q. What strategies resolve discrepancies in pharmacological data across studies?
- Answer : Contradictions in ED50/TD50 values may arise from species differences (e.g., rat vs. mouse), administration routes (oral vs. intraperitoneal), or formulation stability. Meta-analyses should standardize protocols (e.g., fixed 4-hour pretreatment time ). Cross-validation with in vitro models (e.g., GABA-transaminase inhibition IC50 = 5.2–160.4 mM ) clarifies mechanism-activity relationships.
Q. How do computational models predict the compound’s target interactions?
- Answer : Molecular docking and QSAR studies analyze piperazine/pyrrolidine-dione interactions with targets like serotonin transporters or voltage-gated sodium channels. For example, substituents on the 4-hydroxyphenyl group enhance binding affinity via π-π stacking or hydrogen bonding. Free energy calculations (e.g., MM-GBSA) rank derivatives, as seen in analogs with pIC50 = 1.40–3.12 for acetylcholinesterase inhibition .
Q. What crystallographic insights inform structure-activity relationships (SAR)?
- Answer : High-resolution X-ray data (≤1.2 Å) reveal conformational flexibility in the piperazine ring, influencing receptor binding. For example, substituents at the 3-chlorophenyl position may sterically hinder interactions with hydrophobic pockets in targets like FAD-dependent oxidoreductases . Hydrogen-bond networks involving the 2,5-dione moiety are critical for stabilizing ligand-receptor complexes .
Methodological Notes
- Data Interpretation : Always cross-reference in vivo efficacy (e.g., ED50) with toxicity (TD50) to calculate PI. A PI >5 is typically desirable for anticonvulsants .
- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate reaction parameters (e.g., temperature, catalyst loading) and minimize impurities .
- Computational Validation : Combine docking with molecular dynamics simulations (≥100 ns) to assess binding stability, particularly for flexible piperazine moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
